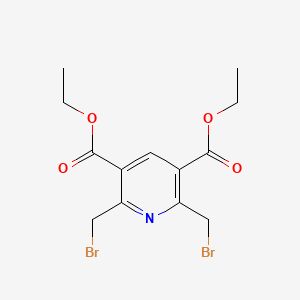

Diethyl 2,6-bis(bromomethyl)pyridine-3,5-dicarboxylate

Description

Properties

CAS No. |

185540-29-8 |

|---|---|

Molecular Formula |

C13H15Br2NO4 |

Molecular Weight |

409.07 g/mol |

IUPAC Name |

diethyl 2,6-bis(bromomethyl)pyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C13H15Br2NO4/c1-3-19-12(17)8-5-9(13(18)20-4-2)11(7-15)16-10(8)6-14/h5H,3-4,6-7H2,1-2H3 |

InChI Key |

KQZZFXVVMYSXCA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C(N=C1CBr)CBr)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Bromination of Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate

One common approach is the selective bromination of methyl groups at the 2 and 6 positions of diethyl pyridine-3,5-dicarboxylate derivatives. This method uses radical or electrophilic brominating agents under controlled conditions.

- Brominating Agents: N-bromosuccinimide (NBS), pyridinium bromide–perbromide (PBPB), bromine, and 1,3-dibromo-5,5-dimethylhydantoin (dibromohydantoin, DBDMH).

- Solvents: Methanol, ethyl acetate, chloroform, or carbon tetrachloride.

- Conditions: Room temperature to reflux temperatures; reaction times vary from several hours to 24 hours.

- Diethyl 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate reacts with NBS in methanol at 25–40 °C.

- The bromination proceeds selectively at the 2 and 6 methyl side chains.

- NMR studies confirm the formation of bromomethyl intermediates.

- Quantum chemical calculations support the mechanism favoring bromination at these positions.

Bromination Using Dibromohydantoin (DBDMH)

A greener and efficient method involves using dibromohydantoin as the brominating agent in carbon tetrachloride solvent under radical initiation.

- Procedure:

- Dissolve 2,6-dimethylpyridine derivative in carbon tetrachloride.

- Add dibromohydantoin and an initiator such as azobisisobutyronitrile (AIBN).

- Reflux at 80 °C for 24 hours.

- Work-up includes filtration, washing with saturated sodium bicarbonate and sodium chloride solutions, drying over magnesium sulfate, and purification by column chromatography.

- Yield: Approximately 51% for 2,6-dibromomethylpyridine derivatives.

This method is advantageous due to mild conditions, low toxicity of reagents, and adherence to green chemistry principles.

Conversion from Diol Intermediates

Another approach involves preparing the bromomethyl compound from the corresponding diol derived from diesters of pyridine-2,6-dicarboxylic acid.

- Starting Material: Diethyl pyridine-2,6-dicarboxylate is reduced to the diol (pyridine-2,6-dimethanol).

- Bromination: The diol is treated with phosphorus tribromide (PBr3) in chloroform to convert hydroxymethyl groups to bromomethyl groups.

- This method is preferred when the diol intermediate is readily available and when avoiding harsh acidic aqueous media.

- Yields are generally high, and the method is compatible with sensitive substituents on the pyridine ring.

Summary Table of Preparation Methods

| Method | Starting Material | Brominating Agent / Reagent | Solvent | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Radical bromination with DBDMH | 2,6-dimethylpyridine | 1,3-dibromo-5,5-dimethylhydantoin | Carbon tetrachloride | Reflux 80 °C, 24 h | 51 | Mild, green chemistry, initiator required |

| Bromination with NBS | Diethyl 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate | N-bromosuccinimide (NBS) | Methanol | 25–40 °C, 12–48 h | 41–75 | Selective bromination at 2,6-methyl groups |

| Bromination with PBPB | 1,4-Dihydropyridine derivatives | Pyridinium bromide–perbromide | Ethyl acetate | Room temperature, 20–24 h | Up to 75 | Suitable for long alkyl chains |

| Conversion from diol | Pyridine-2,6-dimethanol (diol intermediate) | Phosphorus tribromide (PBr3) | Chloroform | Room temperature | High | Avoids protic conditions, good for sensitive groups |

Mechanistic Insights and Research Discoveries

- Bromination of methyl groups on pyridine derivatives proceeds via radical or electrophilic substitution mechanisms depending on the brominating agent.

- NMR spectroscopy studies reveal the formation of bromomethyl intermediates and confirm regioselectivity at the 2 and 6 positions.

- Quantum chemical calculations support the energetic favorability of bromination at these positions, consistent with experimental data.

- The use of dibromohydantoin under radical initiation represents a greener alternative with moderate yields and operational simplicity.

- The conversion of diols to bromomethyl derivatives with phosphorus tribromide is a classical method that preserves sensitive substituents and provides high yields.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,6-bis(bromomethyl)pyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) are used.

Major Products Formed

Substitution: Formation of azido or thiocyanato derivatives.

Oxidation: Formation of pyridine N-oxides.

Reduction: Formation of diols from ester groups.

Scientific Research Applications

Diethyl 2,6-bis(bromomethyl)pyridine-3,5-dicarboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules and coordination compounds.

Materials Science: Employed in the preparation of polymers and materials with specific electronic properties.

Biology and Medicine: Investigated for its potential use in drug development and as a precursor for biologically active compounds.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes

Mechanism of Action

The mechanism of action of Diethyl 2,6-bis(bromomethyl)pyridine-3,5-dicarboxylate involves its ability to act as a versatile intermediate in organic synthesis. The bromomethyl groups are highly reactive and can undergo nucleophilic substitution, making the compound useful for introducing various functional groups into target molecules. The ester groups provide additional sites for chemical modification, allowing for the creation of a wide range of derivatives with diverse properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Core

Table 1: Structural Modifications and Their Impacts

*Yields vary with alkyl chain length and aryl substituents (e.g., 73% for 2a vs. 17% for 2d) .

Reactivity and Functionalization Pathways

- Bromomethyl vs. Methyl Groups: Bromomethyl derivatives exhibit superior reactivity in nucleophilic substitutions compared to methylated analogs. For example, bromine atoms in this compound can be replaced with pyridinium, oxadiazole, or aminoethoxy groups to tailor hydrophilicity, charge, or bioactivity .

- Aryl vs.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing Diethyl 2,6-bis(bromomethyl)pyridine-3,5-dicarboxylate, and what factors influence reaction efficiency?

- Methodological Answer : The compound is synthesized via bromination of diethyl 2,6-dimethylpyridine-3,5-dicarboxylate using N-bromosuccinimide (NBS) under radical initiation. Critical factors include solvent choice (e.g., ethanol or CCl₄), stoichiometry (2.2 equivalents of NBS per methyl group), temperature (reflux conditions), and the presence of a radical initiator like AIBN. Evidence from similar syntheses shows yields improve under inert atmospheres (N₂ or Ar) to suppress side reactions .

Q. How can researchers characterize the structure and purity of this compound?

- Methodological Answer : Use a combination of FT-IR (to confirm C-Br stretches at ~550–600 cm⁻¹), ¹H/¹³C-NMR (to identify bromomethyl protons at δ ~4.5–5.0 ppm and ester carbonyl carbons at δ ~165–170 ppm), ESI-MS (for molecular ion validation), and elemental analysis (to verify C, H, N, Br content). Reaction progress is monitored via TLC with n-hexane/EtOAc (4:1) as the mobile phase .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer : Safety Data Sheets (SDS) recommend using PPE (nitrile gloves, safety goggles), ensuring adequate ventilation, and avoiding dust formation. While no specific GHS classification is noted, brominated compounds often require handling as potential irritants. Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed of as hazardous waste .

Advanced Research Questions

Q. How can researchers optimize the bromination step to maximize yield and minimize di-substitution byproducts?

- Methodological Answer : Optimize stoichiometry (use 2.2–2.5 equivalents of NBS per methyl group) and employ low-temperature radical initiation (e.g., 60–80°C with AIBN) to reduce over-bromination. Solvent polarity adjustments (e.g., CCl₄ for non-polar conditions) and inert gas purging (to suppress radical quenching) enhance selectivity. Post-reaction purification via column chromatography (silica gel, gradient elution) isolates the mono-brominated product .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data in the reactivity of bromomethyl groups in this compound?

- Methodological Answer : Combine DFT calculations (e.g., B3LYP/6-31G*) with experimental validation (e.g., X-ray crystallography or 2D NMR) to assess steric and electronic effects. For example, discrepancies in nucleophilic substitution rates can arise from solvent polarity or transition-state stabilization, which are not fully captured in gas-phase models. Adjust computational models to include solvation effects (e.g., PCM or SMD) .

Q. How does modifying the dihydropyridine core influence the cytotoxic activity of derivatives?

- Methodological Answer : Substitutions at the C2 and C6 positions (e.g., oxadiazole or triazole moieties) enhance cytotoxicity by improving membrane permeability and target binding. For example, oxadiazole derivatives exhibit IC₅₀ values as low as 23 µM against MCF-7 breast cancer cells. Activity is assayed via MTT or SRB protocols , with structure-activity relationships (SAR) guiding further modifications .

Q. What are the challenges in analyzing trace impurities in this compound, and what methods address them?

- Methodological Answer : Impurities such as residual dimethyl precursors or di-brominated byproducts are detected via HPLC-MS (C18 column, acetonitrile/water gradient) or GC-MS (for volatile derivatives). Quantification requires calibration with certified reference standards (e.g., LGC Standards). Method validation includes spike-recovery tests (≥95% recovery) and LOQ determination (≤0.1% w/w) .

Notes

- Avoid abbreviations for chemical names (e.g., "DHPs" is not permitted; use "dihydropyridines").

- Advanced questions emphasize experimental design and data reconciliation, aligning with academic research rigor.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.